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Compound of Interest

Compound Name: 1-Iododecane

Cat. No.: B1670042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-

scale synthesis of 1-iododecane, a valuable intermediate in organic synthesis, particularly in

the development of pharmaceuticals and functional materials. The following sections outline

two primary, scalable methods for its preparation: the direct conversion of 1-decanol and the

Finkelstein reaction from 1-bromodecane.

Physicochemical Data
For ease of reference, the key physicochemical properties of the starting materials and the final

product are summarized in the table below.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Density (g/mL)

1-Decanol C₁₀H₂₂O 158.28 231 0.829

1-Bromodecane C₁₀H₂₁Br 221.18 239 1.066

1-Iododecane C₁₀H₂₁I 268.18 269-271 1.257

Sodium Iodide NaI 149.89 1304 3.67

Triphenylphosphi

ne
C₁₈H₁₅P 262.29 377 1.19

Imidazole C₃H₄N₂ 68.08 256 1.03

Iodine I₂ 253.81 184.3 4.933

Synthetic Methodologies
Two robust and scalable methods for the synthesis of 1-iododecane are presented. The choice

of method may depend on the availability of starting materials, cost considerations, and the

desired scale of production.

Method 1: Iodination of 1-Decanol using
Triphenylphosphine and Iodine
This method provides a direct and high-yielding route from the readily available 1-decanol. The

reaction proceeds under mild conditions.

Reaction Scheme:

C₁₀H₂₁OH + PPh₃ + I₂ + Imidazole → C₁₀H₂₁I + PPh₃O + Imidazole·HI

A detailed experimental protocol for this method is provided below.

Method 2: Finkelstein Reaction from 1-Bromodecane
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The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl

iodides from the corresponding bromides or chlorides.[1][2] The reaction is driven to completion

by the precipitation of the insoluble sodium bromide in acetone.[1]

Reaction Scheme:

C₁₀H₂₁Br + NaI --(Acetone)--> C₁₀H₂₁I + NaBr(s)

A detailed experimental protocol for this method is also provided.

Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-Iododecane from
1-Decanol
This protocol is adapted from a reliable method for the iodination of primary alcohols.

Materials:

1-Decanol

Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and addition

funnel
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Heating/cooling mantle

Large separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a dry, large-scale reaction vessel under an inert atmosphere (e.g.,

nitrogen or argon), charge with anhydrous dichloromethane.

Reagent Addition: To the stirred solvent, add triphenylphosphine (1.1 equivalents) and

imidazole (1.1 equivalents). Cool the mixture to 0-5 °C using an ice bath.

Iodine Addition: Add iodine (1.1 equivalents) portion-wise, maintaining the temperature below

10 °C. The solution will turn dark brown. Stir for 30 minutes at this temperature.

Addition of 1-Decanol: Slowly add 1-decanol (1.0 equivalent) via the addition funnel, keeping

the internal temperature below 10 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up:

Cool the reaction mixture to 10-15 °C.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

thiosulfate until the brown color of excess iodine disappears.

Transfer the mixture to a large separatory funnel and wash with water.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:

Filter off the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

dichloromethane.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 1-iododecane.

Quantitative Data (Example for a 1 mole scale):

Reagent Molar Eq.
Amount
(moles)

Mass (g) Volume (mL)

1-Decanol 1.0 1.0 158.28 191

Triphenylphosphi

ne
1.1 1.1 288.52 -

Iodine 1.1 1.1 279.19 -

Imidazole 1.1 1.1 74.89 -

Dichloromethane - - - 1000-1500

Product

1-Iododecane

(Theoretical

Yield)

1.0 268.18 213

Typical Reported

Yield: 85-95%

Protocol 2: Large-Scale Synthesis of 1-Iododecane via
Finkelstein Reaction
This protocol is a scalable adaptation of the classic Finkelstein reaction.[1]
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Materials:

1-Bromodecane

Sodium Iodide (NaI), anhydrous

Acetone, anhydrous

Equipment:

Large-scale reaction vessel equipped with a mechanical stirrer and reflux condenser

Heating mantle

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator

Procedure:

Reaction Setup: In a large-scale reaction vessel, dissolve anhydrous sodium iodide (1.5

equivalents) in anhydrous acetone.

Addition of 1-Bromodecane: Add 1-bromodecane (1.0 equivalent) to the solution.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of

sodium bromide will form as the reaction progresses. Monitor the reaction by TLC or GC.

Work-up:

Cool the reaction mixture to room temperature.

Filter off the precipitated sodium bromide and wash the filter cake with a small amount of

cold acetone.

Combine the filtrate and washings.

Purification:
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

acetone.

The residue can be taken up in a water-immiscible solvent (e.g., diethyl ether or

dichloromethane), washed with water to remove any remaining salts, and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent to obtain crude 1-iododecane.

Further purification can be achieved by vacuum distillation.

Quantitative Data (Example for a 1 mole scale):

Reagent Molar Eq. Amount (moles) Mass (g)

1-Bromodecane 1.0 1.0 221.18

Sodium Iodide 1.5 1.5 224.84

Acetone - - -

Product

1-Iododecane

(Theoretical Yield)
1.0 268.18

Typical Reported

Yield: >90%

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the chemical transformation and the general experimental

workflow for the synthesis of 1-iododecane.
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Caption: Synthesis of 1-Iododecane from 1-Decanol.
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Caption: Experimental Workflow for the Finkelstein Reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1670042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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